2,4,5-Trifluoro-3-formylbenzoic acid
Description
2,4,5-Trifluoro-3-formylbenzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with three fluorine atoms at positions 2, 4, and 5, and a formyl (-CHO) group at position 3. The electron-withdrawing nature of fluorine and the formyl group enhances the acidity of the carboxylic acid moiety, making it a reactive intermediate in pharmaceutical and agrochemical synthesis. Its structure allows for versatile derivatization, particularly at the formyl group, which can undergo nucleophilic addition or condensation reactions to form imines, hydrazones, or other functionalized products.
Properties
CAS No. |
189025-00-1 |
|---|---|
Molecular Formula |
C8H3F3O3 |
Molecular Weight |
204.10 g/mol |
IUPAC Name |
2,4,5-trifluoro-3-formylbenzoic acid |
InChI |
InChI=1S/C8H3F3O3/c9-5-1-3(8(13)14)6(10)4(2-12)7(5)11/h1-2H,(H,13,14) |
InChI Key |
PZVWFNBOISIAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C=O)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Cyano-2,4,5-Trifluoro-Benzoyl Fluoride
This compound, described in a 1998 patent, replaces the formyl and carboxylic acid groups of the target compound with a cyano (-CN) group and a benzoyl fluoride (-COF) moiety. Key distinctions include:
- Reactivity: The cyano group is less reactive toward nucleophilic addition compared to the formyl group but serves as a precursor for amines or carboxylic acids via hydrolysis. The benzoyl fluoride group is highly reactive in nucleophilic acyl substitution, making it useful for synthesizing esters or amides.
- Synthesis : The compound is synthesized via sequential chlorination, hydrolysis, and fluorine/chlorine exchange reactions starting from 5-fluoro-1,3-xylene. This contrasts with the target compound’s synthesis, which likely involves formylation steps .
2,4,5-Trifluoro-3-Methoxybenzoic Acid
This analog substitutes the formyl group with a methoxy (-OCH₃) group. Notable differences include:
- Electronic Effects : The methoxy group is electron-donating, reducing the acidity of the benzoic acid (higher pKa) compared to the formyl-substituted compound. This impacts its reactivity in esterification or coupling reactions.
- Applications : Listed as "Moxifloxacin Impurity IV," this compound arises during the synthesis of the antibiotic moxifloxacin. Its presence underscores the need for stringent purification in pharmaceutical manufacturing, whereas the formyl derivative may serve as a synthetic intermediate rather than a byproduct .
Data Table: Comparative Analysis
| Property | 2,4,5-Trifluoro-3-formylbenzoic Acid | 3-Cyano-2,4,5-Trifluoro-Benzoyl Fluoride | 2,4,5-Trifluoro-3-Methoxybenzoic Acid |
|---|---|---|---|
| Molecular Formula | C₈H₃F₃O₃ | C₈HF₃NOF | C₈H₅F₃O₃ |
| Key Functional Groups | -COOH, -CHO, -F | -COF, -CN, -F | -COOH, -OCH₃, -F |
| Acidity (pKa) | ~1.5–2.5 (estimated) | ~1.0–1.5 (due to -COF and -CN) | ~3.0–4.0 (electron-donating -OCH₃) |
| Reactivity | High (formyl nucleophilic addition) | High (benzoyl fluoride substitution) | Moderate (methoxy inertness) |
| Applications | Pharmaceutical intermediates | Agrochemical precursors | Pharmaceutical impurity control |
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction, employing a chloroiminium intermediate generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a classical method for introducing formyl groups onto electron-rich aromatic systems. However, the electron-deficient nature of 2,4,5-trifluorobenzoic acid may limit reactivity.
Proposed Modification
-
Protection of Carboxylic Acid : Conversion to methyl ester (e.g., using SOCl₂/MeOH) to mitigate deactivation.
-
Directed Ortho-Metalation : Use of a directing group (e.g., methoxy) to facilitate formylation at the 3-position.
-
Deprotection : Hydrolysis of the ester to regenerate the carboxylic acid.
This route mirrors strategies used for 2,4,5-trifluoro-3-methoxybenzoic acid (CAS 112811-65-1), where methoxy groups act as directing groups.
Oxidation of Methyl-Substituted Precursors
Oxidation of a methyl group to a formyl moiety represents a viable alternative. For example, 2,4,5-trifluoro-3-methylbenzoic acid could undergo selective oxidation using reagents such as selenium dioxide (SeO₂) or chromium-based oxidants.
Challenges
-
Over-oxidation to carboxylic acid derivatives.
-
Compatibility with fluorine substituents, which may destabilize intermediates.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2,4,5-Trifluoro-3-formylbenzoic acid with high purity?
- Methodological Answer : Synthesis typically involves halogen-directed formylation under controlled conditions. For fluorinated benzoic acids, a Friedel-Crafts acylation or directed ortho-metalation (DoM) strategy can introduce the formyl group. Key steps include:
- Fluorine stabilization : Use anhydrous conditions to prevent hydrolysis of fluorine substituents.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures to achieve >95% purity .
- Yield optimization : Catalysts like BF₃·Et₂O or Pd-mediated coupling may enhance regioselectivity. Monitor intermediates via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹⁹F NMR to resolve fluorine-proton coupling. For example, ¹⁹F NMR (CDCl₃, 376 MHz) typically shows peaks at δ -110 to -125 ppm for aromatic fluorines.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity. Retention times vary based on substituent electronegativity.
- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M-H]⁻ ~ 224.03 g/mol) .
Q. How should researchers handle storage to prevent degradation?
- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at -20°C to minimize oxidation of the formyl group. Conduct stability studies under varying pH (4–9) and temperature (25–40°C) to identify degradation pathways. Use HPLC to monitor degradation products like carboxylic acid derivatives .
Advanced Research Questions
Q. How can contradictory ¹H NMR data due to fluorine-fluorine coupling be resolved?
- Methodological Answer : Fluorine-proton coupling (²J₃,₄-F) complicates ¹H NMR interpretation. Strategies include:
- Decoupling experiments : Apply ¹⁹F decoupling during ¹H acquisition to simplify splitting patterns.
- 2D NMR : HSQC or HMBC to correlate fluorine and proton environments.
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict coupling constants and verify assignments .
Q. What experimental approaches elucidate the electronic effects of fluorine substituents on formyl reactivity?
- Methodological Answer :
- Kinetic studies : Compare reaction rates of this compound with non-fluorinated analogs in nucleophilic additions (e.g., Grignard reactions).
- Electrochemical analysis : Cyclic voltammetry to measure redox potentials, reflecting electron-withdrawing effects of fluorine.
- Computational analysis : Use Gaussian or ORCA to calculate Fukui indices and LUMO maps, identifying reactive sites .
Q. How to design a study evaluating this compound as a kinase inhibitor scaffold?
- Methodological Answer :
- Enzyme assays : Test inhibitory activity against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays.
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions between the formyl group and kinase ATP-binding pockets.
- SAR studies : Synthesize analogs (e.g., replacing formyl with acetyl or carboxyl groups) to correlate substituent effects with IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
